

physical and chemical properties of 4-Methoxy-3-(trifluoromethyl)benzaldehyde

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Compound of Interest

Compound Name: 4-Methoxy-3-(trifluoromethyl)benzaldehyde

Cat. No.: B1305597

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An In-depth Technical Guide to 4-Methoxy-3-(trifluoromethyl)benzaldehyde

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectral characterization of **4-Methoxy-3-(trifluoromethyl)benzaldehyde**. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

4-Methoxy-3-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde. The presence of both a methoxy and a trifluoromethyl group on the benzene ring influences its electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Reference
CAS Number	50823-87-5	
Molecular Formula	C ₉ H ₇ F ₃ O ₂	
Molecular Weight	204.15 g/mol	
Appearance	Solid	
Melting Point	38-40 °C	
Solubility	Slightly soluble in water.	
Sensitivity	Air sensitive.	

Spectroscopic Data

The following tables summarize the key spectral data for **4-Methoxy-3-(trifluoromethyl)benzaldehyde**, essential for its identification and characterization.

Table 2: Mass Spectrometry Data

Spectrum Type	Key Peaks (m/z)
GC-MS	A mass spectrum is available for this compound.

A predicted collision cross section analysis suggests prominent adducts at [M+H]⁺ (205.04709 m/z), [M+Na]⁺ (227.02903 m/z), and [M-H]⁻ (203.03253 m/z).

While specific experimental NMR and IR spectra for **4-Methoxy-3-(trifluoromethyl)benzaldehyde** are not readily available in the provided search results, data for the closely related compound 4-(Trifluoromethyl)benzaldehyde can be used as a reference for spectral interpretation.

Table 3: Reference Spectroscopic Data for 4-(Trifluoromethyl)benzaldehyde

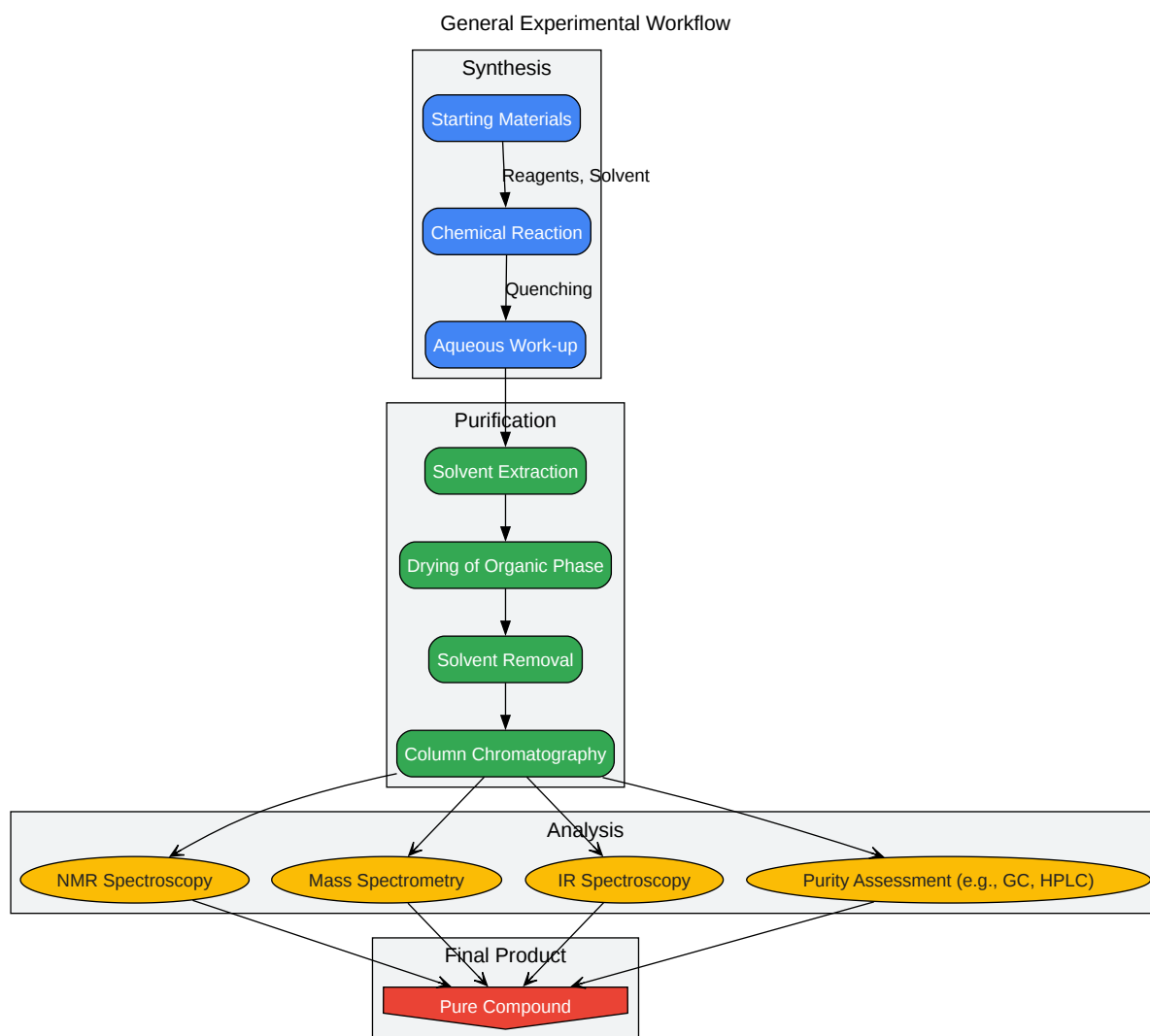
Spectrum Type	Key Peaks and Shifts	Reference
^1H NMR	δ 10.13 (s, 1H), 8.04 (d, J = 8.4 Hz, 2H), 7.84 (d, J = 8.4 Hz, 2H) in CDCl_3	
^{13}C NMR	δ 191.1, 138.7, 135.6 (q, J = 32.9 Hz), 129.9, 126.1 (q, J = 3.7 Hz), 123.4 (q, J = 273.9 Hz) in CDCl_3	
IR	An authentic infrared spectrum is available.	

Synthesis and Experimental Protocols

The synthesis of substituted benzaldehydes often involves the modification of precursors containing the desired substitution pattern. While a specific detailed protocol for **4-Methoxy-3-(trifluoromethyl)benzaldehyde** was not found, a general procedure for a similar compound, 4-(4-methoxyphenoxy)benzaldehyde, is described below. This can serve as a template for designing a synthetic route.

General Synthetic Workflow

The synthesis and characterization of a specialty chemical like **4-Methoxy-3-(trifluoromethyl)benzaldehyde** typically follows a structured workflow from synthesis to purification and final analysis.



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Caption: General workflow for synthesis and characterization.

Example Protocol: Synthesis of 4-(4-methoxyphenoxy)benzaldehyde

This protocol describes a nucleophilic aromatic substitution to synthesize a substituted benzaldehyde and includes steps for work-up and purification that are broadly applicable.

Materials:

- 4-Fluorobenzaldehyde
- 4-Methoxyphenol
- Potassium carbonate
- Dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Saturated aqueous sodium chloride solution (brine)
- Magnesium sulfate (MgSO_4)
- Dichloromethane
- n-Heptane

Procedure:

- In a glass test tube, suspend 4-fluorobenzaldehyde (1 eq), 4-methoxyphenol (1 eq), and potassium carbonate (2 eq) in dimethyl sulfoxide.
- Heat the reaction mixture to 140°C (413 K) and stir for 45 minutes.
- After the starting materials are consumed (monitored by a suitable technique like TLC), cool the mixture to room temperature.
- Dilute the reaction mixture with water and stir at ambient temperature for 30 minutes.

- Transfer the resulting suspension to a separatory funnel with water and extract with ethyl acetate (3x).
- Combine the organic phases and wash with saturated aqueous sodium chloride solution (5x) to remove DMSO.
- Dry the organic phase over anhydrous MgSO_4 .
- Remove the solvent under reduced pressure to yield the crude product.
- For purification, dissolve the crude product in a minimal amount of dichloromethane, followed by the addition of n-heptane to induce crystallization.

Reactivity and Applications

The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the aldehyde. This property is highly valuable in medicinal chemistry and drug design. The introduction of trifluoromethyl groups can enhance metabolic stability and binding affinity of drug candidates.

While specific applications for **4-Methoxy-3-(trifluoromethyl)benzaldehyde** are not detailed in the provided search results, its structural motifs are found in compounds with biological activity. For instance, some hydrazone derivatives of substituted benzaldehydes have shown antimicrobial and anticancer activities. This compound serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs.

Safety Information

Table 4: Hazard and Safety Data

Category	Information	Reference
Hazard Codes	Xi (Irritant), Xn (Harmful)	
Risk Phrases	R22 (Harmful if swallowed), R43 (May cause sensitization by skin contact), R52 (Harmful to aquatic organisms)	
Safety Phrases	S36/37 (Wear suitable protective clothing and gloves)	
GHS Hazard Statements	H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H412 (Harmful to aquatic life with long lasting effects)	
GHS Precautionary Statements	P261, P264, P273, P280, P301 + P312, P302 + P352	

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